molecular formula C₁₆H₂₈N₂O₁₁ B133641 beta-D-GlcpNAc-(1->6)-D-GalpNAc CAS No. 452316-31-3

beta-D-GlcpNAc-(1->6)-D-GalpNAc

Cat. No. B133641
CAS RN: 452316-31-3
M. Wt: 424.4 g/mol
InChI Key: ZNYQSCCJIAFAQX-CHCYTSQNSA-N
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Description

Beta-D-GlcpNAc-(1->6)-D-GalpNAc is an amino disaccharide consisting of 2-acetamido-2-deoxy-β-D-glucopyranose and β-D-galactopyranose residues joined in sequence by a (1→6) glycosidic bond .


Synthesis Analysis

The synthesis of a related antimetastatic tetrasaccharide, beta-D-Gal-(1 -> 4)-beta-D-GlcpNAc-(1 -> 6)-alpha-D-Manp-(1 -> 6)-beta-D-Manp-OMe, was achieved using two approaches. The first approach employed a conventional method using thioglycoside and Koenigs-Knorr glycosylation reaction. The second approach used a novel route through the azidoiodo-glycosylation strategy .


Molecular Structure Analysis

The structure of the enzyme product was confirmed by 1H NMR spectroscopy, FAB-mass spectrometry, and methylation analysis .


Physical And Chemical Properties Analysis

The molecular formula of beta-D-GlcpNAc-(1->6)-D-GalpNAc is C14H25NO11. Its average mass is 383.350 g/mol and its monoisotopic mass is 383.14276 g/mol .

Relevant Papers One relevant paper discusses the high-binding affinities for several radiolabeled molecules containing beta-D-GlcpNAc-(1->6)-D-Gal at the reducing end .

Scientific Research Applications

Bioengineering and Drug Delivery

These applications highlight the versatility and importance of β-D-GlcNAc-(1→6)-GalNAc-ol in diverse scientific contexts. Researchers continue to explore its properties and applications, contributing to our understanding of glycoscience and its impact on health and disease . If you’d like more detailed information on any specific application, feel free to ask!

properties

IUPAC Name

N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYQSCCJIAFAQX-CHCYTSQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436103
Record name GlcNAc1|A-6GalNAc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-GlcpNAc-(1->6)-D-GalpNAc

CAS RN

452316-31-3
Record name GlcNAc1|A-6GalNAc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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